molecular formula C15H21N3O3 B1651571 (S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate CAS No. 1286209-19-5

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate

Cat. No. B1651571
M. Wt: 291.35
InChI Key: ACVYQWRIYSTAMO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidine-carboxamide derivatives and has been found to exhibit a high affinity for the sigma-1 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, making SIB-1553A a promising candidate for the treatment of various diseases.

Mechanism Of Action

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate exerts its therapeutic effects by binding to the sigma-1 receptor, which is known to play a crucial role in various physiological and pathological processes. The activation of this receptor has been found to modulate various cellular signaling pathways, leading to the regulation of various cellular processes, such as cell survival, proliferation, and differentiation.

Biochemical And Physiological Effects

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate has been found to exhibit various biochemical and physiological effects, such as the induction of autophagy, the modulation of calcium signaling, and the inhibition of oxidative stress. These effects have been found to be beneficial in various diseases, such as neurodegenerative diseases and cancer.

Advantages And Limitations For Lab Experiments

The advantages of (S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate for lab experiments include its high yield and purity, as well as its well-characterized mechanism of action. However, the limitations include its potential toxicity and the need for further research to fully understand its therapeutic potential.

Future Directions

There are several future directions for the research and development of (S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate. These include the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, as well as the development of more potent and selective analogs. Additionally, the optimization of its pharmacokinetic properties and the development of novel drug delivery systems could further enhance its therapeutic potential.

Scientific Research Applications

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit neuroprotective, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cancer.

properties

IUPAC Name

tert-butyl N-[(3R)-1-(pyridine-4-carbonyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-9-18(10-12)13(19)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYQWRIYSTAMO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124501
Record name Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-isonicotinoylpyrrolidin-3-ylcarbamate

CAS RN

1286209-19-5
Record name Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(4-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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